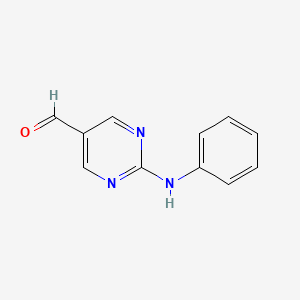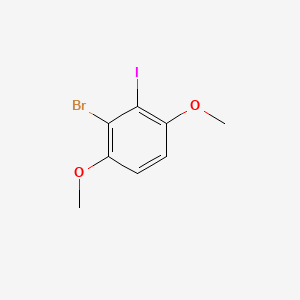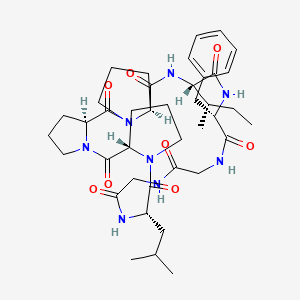
Heterophyllin B
Übersicht
Beschreibung
Heterophyllin B ist ein cyclisches Peptid, das aus der Heilpflanze Pseudostellaria heterophylla isoliert wurde. Diese Verbindung hat aufgrund ihrer starken biologischen Aktivitäten, insbesondere ihrer Antikrebsaktivität, große Aufmerksamkeit erregt. This compound zeichnet sich durch seine einzigartige cyclische Struktur aus, die zu seiner Stabilität und Bioaktivität beiträgt.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst die Bildung eines cyclischen Peptids durch Peptidbindungsbildung und Cyclisierungsreaktionen. Der lineare Peptidvorläufer wird unter Verwendung standardmäßiger Festphasenpeptidsynthese (SPPS)-Techniken synthetisiert. Die Cyclisierung wird typischerweise durch Kopf-Schwanz-Cyclisierung unter verdünnten Bedingungen erreicht, um intermolekulare Reaktionen zu verhindern.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann durch biotechnologische Methoden erreicht werden, einschließlich der Verwendung von Pflanzenzellkulturen. Pseudostellaria heterophylla-Kulturen werden optimiert, um hohe Ausbeuten an this compound zu produzieren. Der Prozess beinhaltet die Extraktion und Reinigung der Verbindung aus den kultivierten Pflanzenzellen unter Verwendung chromatographischer Techniken.
Wissenschaftliche Forschungsanwendungen
Heterophyllin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Modellverbindung für die Untersuchung cyclischer Peptide und deren Synthese.
Biologie: this compound wird verwendet, um Zellsignalisierungswege und Proteininteraktionen zu untersuchen.
Industrie: Die Stabilität und Bioaktivität der Verbindung machen sie nützlich für die Entwicklung bioaktiver Materialien und Pharmazeutika.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch mehrere molekulare Ziele und Signalwege. Es wurde gezeigt, dass es den PI3K/AKT-Signalweg hemmt, der für das Überleben und die Proliferation von Zellen entscheidend ist . Durch die Unterdrückung dieses Weges induziert this compound Apoptose in Krebszellen. Zusätzlich beeinflusst es die Expression von β-Catenin, einem wichtigen Regulator der Zellhaftung und Genexpression .
Wirkmechanismus
Target of Action
Heterophyllin B, a cyclic octapeptide isolated from Pseudostellaria heterophylla, has been found to primarily target the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein coupled receptor involved in various physiological processes, including cell migration, immune response, and cancer metastasis .
Mode of Action
This compound binds to CXCR4, which leads to the suppression of the PI3K/AKT signaling pathway . This binding inhibits the adhesion and invasion of human esophageal carcinoma cells . It also suppresses the expression of PD-L1, a protein that downregulates the immune system and is often overexpressed in cancer cells .
Biochemical Pathways
The PI3K/AKT pathway is a critical intracellular signaling pathway involved in regulating the cell cycle. Therefore, it directly relates to cellular quiescence, proliferation, cancer, and longevity . By suppressing this pathway, this compound can inhibit the growth and spread of cancer cells .
Result of Action
The binding of this compound to CXCR4 and the subsequent suppression of the PI3K/AKT pathway result in significant anti-cancer effects . It effectively suppresses the adhesion and invasion of human esophageal carcinoma cells . Moreover, it ameliorates lipopolysaccharide-induced inflammation and oxidative stress in macrophages .
Action Environment
The production and action of this compound can be influenced by environmental factors. For instance, the plant Pseudostellaria heterophylla, from which this compound is derived, has been found to produce the compound consistently under laboratory conditions . Differences in ecological environments can lead to variations in the accumulation of active components in wild and cultivated pseudostellaria heterophylla . Therefore, the environment can influence the availability and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Heterophyllin B is involved in various biochemical reactions. It interacts with several biomolecules, including enzymes and proteins . For instance, it has been shown to bind to CXCR4, a chemokine receptor involved in cell signaling . The nature of these interactions is complex and involves changes in the activity of these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the production of NO and cytokines, such as IL-1β and IL-6, in LPS-stimulated RAW 264.7 macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been shown to suppress the PI3K/AKT signaling pathway via binding to CXCR4, thus repressing PD-L1 expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heterophyllin B involves the formation of a cyclic peptide through peptide bond formation and cyclization reactions. The linear peptide precursor is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The cyclization is typically achieved through head-to-tail cyclization under dilute conditions to prevent intermolecular reactions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of plant cell cultures. Pseudostellaria heterophylla cultures are optimized to produce high yields of this compound. The process involves the extraction and purification of the compound from the cultured plant cells using chromatographic techniques.
Analyse Chemischer Reaktionen
Reaktionstypen: Heterophyllin B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen des Peptids verändern und möglicherweise seine biologische Aktivität verändern.
Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb des Peptids zu modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Peptid einführen und so seine Eigenschaften verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Jod.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) und Tris(2-carboxyethyl)phosphin (TCEP) werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter milden Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen eingeführten Modifikationen ab. So kann die Oxidation beispielsweise zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion aus Disulfiden Thiole liefern kann.
Vergleich Mit ähnlichen Verbindungen
Heterophyllin B ist einzigartig unter den cyclischen Peptiden aufgrund seiner spezifischen Aminosäuresequenz und biologischen Aktivität. Zu den ähnlichen Verbindungen gehören:
Cyclotide: Dies sind pflanzliche cyclische Peptide mit einer ähnlichen Struktur, aber unterschiedlichen biologischen Aktivitäten.
Microcine: Dies sind antibakterielle Peptide, die von Bakterien produziert werden und sich in ihren Biosynthesewegen und Zielstrukturen unterscheiden.
Lantibiotika: Dies sind ribosomale synthetisierte Peptide mit antimikrobiellen Eigenschaften, die sich von this compound in ihrer Wirkungsweise unterscheiden.
This compound zeichnet sich durch seine potente Antikrebsaktivität und seine Fähigkeit aus, bestimmte Signalwege zu modulieren, was es zu einer wertvollen Verbindung für die Forschung und therapeutische Entwicklung macht.
Eigenschaften
IUPAC Name |
(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAVLJJQNUHRMR-PPLFBOPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Heterophyllin B and where is it found?
A1: this compound (HB) is a cyclic octapeptide primarily isolated from the traditional Chinese medicinal plant, Pseudostellaria heterophylla (commonly known as Radix Pseudostellariae or Tai Zi Shen). []
Q2: What is the chemical structure of this compound?
A2: this compound is composed of eight amino acids joined by peptide bonds in a cyclic structure. Its core peptide sequence is Ile-Phe-Gly-Gly-Leu-Pro-Pro-Pro. []
Q3: How does this compound exert its biological effects?
A3: Research indicates that this compound interacts with various signaling pathways, including the PI3K/Akt pathway, to modulate inflammation and oxidative stress. [] Additionally, it has been shown to influence neurite outgrowth and synaptic plasticity, contributing to its cognitive-enhancing effects. []
Q4: What are the potential therapeutic applications of this compound?
A4: Studies suggest potential applications of HB in several areas:
- Type 2 Diabetes: It potentially inhibits dipeptidyl peptidase 4 (DPP4), an enzyme that degrades the incretin hormone GLP-1, thereby indirectly increasing insulin secretion. [] It also shows potential as a GLP-1 receptor agonist, directly stimulating insulin secretion. []
- Inflammatory Diseases: HB exhibits anti-inflammatory properties, particularly by suppressing the production of inflammatory cytokines like IL-1β and IL-6. [, ]
- Cognitive Impairment: It enhances cognitive function, potentially through promoting neurite outgrowth and synaptic plasticity in the hippocampus, a brain region crucial for memory. []
- Esophageal Cancer: Studies have explored its potential in inhibiting the growth and invasion of esophageal cancer cells, potentially by targeting the PI3K/Akt/β-catenin signaling pathway. [, ]
Q5: Have any clinical trials been conducted with this compound?
A5: While preclinical studies have demonstrated promising results, no clinical trials have been conducted to date to evaluate the safety and efficacy of HB in humans.
Q6: How does the content of this compound vary in Pseudostellaria heterophylla?
A6: The content of HB varies significantly depending on several factors:
- Geographic Origin: The highest concentrations have been reported in plants sourced from Jiangsu Province, followed by Anhui and Guizhou. []
- Cultivation Method: Wild Pseudostellaria heterophylla generally exhibit higher HB content compared to cultivated varieties. []
- Harvest Time: The content fluctuates throughout the growing season, with peaks observed in specific months like May and July. []
- Germplasm: Different germplasms of Pseudostellaria heterophylla show variations in their HB content, highlighting the role of genetic factors. [, ]
Q7: Are there any analytical methods for quantifying this compound?
A7: Yes, several analytical techniques have been developed for quantifying HB, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying HB in plant extracts and biological samples. [, , , ]
- Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): This method offers high sensitivity and selectivity for quantifying HB in complex matrices like plasma. []
Q8: Has the biosynthesis of this compound been investigated?
A8: Yes, recent research has shed light on the biosynthesis of HB in Pseudostellaria heterophylla. It is suggested to be ribosomally synthesized and post-translationally modified from a precursor peptide encoded by the prePhHB gene. [, ]
Q9: What are the future directions for this compound research?
A9: Future research should focus on:
- Structure-Activity Relationship (SAR) Studies: Exploring the relationship between HB's structure and its biological activity to design more potent and selective analogs. [, ]
- Formulation Development: Developing stable and bioavailable formulations to facilitate its clinical translation. []
Q10: Are there any known safety concerns associated with this compound?
A10: While preclinical studies haven't reported significant toxicity, comprehensive toxicological evaluations are necessary to establish its safety profile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


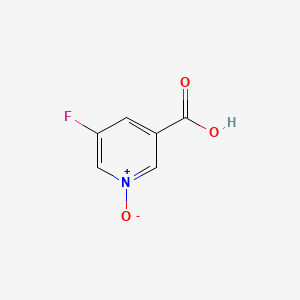


![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)
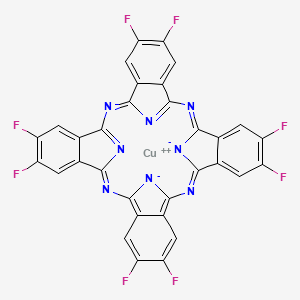
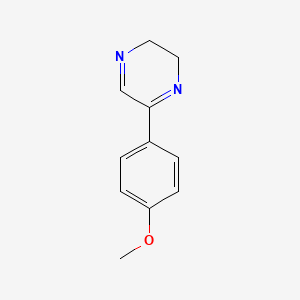



![Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B600018.png)

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)
